2-Bromo-6-fluoropyridine
Overview
Description
2-Bromo-6-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and fluorine atoms, respectively
Mechanism of Action
Target of Action
2-Bromo-6-fluoropyridine is a versatile building block used in the synthesis of a wide range of compounds . It is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with the organic group . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex organic compounds . The compound’s role in these pathways is to facilitate the formation of carbon-carbon bonds, enabling the construction of larger, more complex molecules .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . These compounds can have a wide range of applications, from pharmaceuticals to materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions, can significantly impact the efficiency and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-6-fluoropyridine are not well-studied. It is known that halogenated pyridines can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the pyridine and the halogens attached to it .
Cellular Effects
Halogenated pyridines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is carried out under vacuum at elevated temperatures (around 190°C) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products are biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Bromo-6-fluoropyridine is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of materials with specific electronic or optical properties
Comparison with Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-6-chloropyridine
- 2-Fluoropyridine
Comparison: 2-Bromo-6-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other fluoropyridines, it offers distinct advantages in cross-coupling reactions due to the electron-withdrawing effects of the fluorine atom, which stabilizes the intermediate complexes formed during the reaction .
Properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-6-fluoropyridine in the synthesis of NVP-2, a selective CDK9 inhibitor?
A1: this compound serves as a crucial building block in the synthesis of NVP-2. The research paper describes a convergent synthetic route where this compound is introduced via a nucleophilic substitution reaction with an intermediate compound (a pyrrolidine derivative synthesized from malononitrile). This step is followed by a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid, ultimately leading to the formation of a key intermediate (7) in the NVP-2 synthesis [].
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